molecular formula C10H18INO4 B1406416 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester CAS No. 1581704-59-7

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester

Cat. No.: B1406416
CAS No.: 1581704-59-7
M. Wt: 343.16 g/mol
InChI Key: RRDLQMIPFCVQJB-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester is a chemical compound with the molecular formula C10H18INO4. It is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester typically involves the esterification of 2-tert-Butoxycarbonylamino-2-methylpropionic acid with iodomethane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

    Reduction Reactions: The major products are reduced derivatives such as alcohols.

Scientific Research Applications

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor for the preparation of pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The ester group can be hydrolyzed or reduced to form corresponding carboxylic acids or alcohols, respectively. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butoxycarbonylamino-2-methylpropionic acid methyl ester
  • 2-tert-Butoxycarbonylamino-2-methylpropionic acid ethyl ester
  • 2-tert-Butoxycarbonylamino-2-methylpropionic acid propyl ester

Uniqueness

2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other esters. This makes it particularly useful in specific substitution reactions and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

iodomethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLQMIPFCVQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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